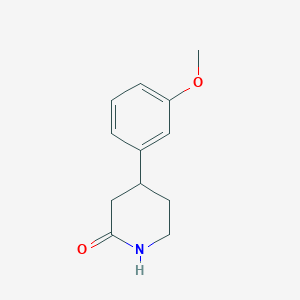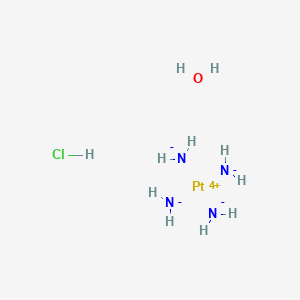
4-(3-Methoxyphenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)piperidin-2-one is a heterocyclic organic compound that features a piperidinone ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)piperidin-2-one typically involves the condensation of 3-methoxybenzaldehyde with piperidin-2-one under acidic or basic conditions. One common method includes the use of a Mannich reaction, where 3-methoxybenzaldehyde, acetone, and ammonium acetate are reacted to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 4-(3-methoxyphenyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Methoxyphenyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the piperidinone ring can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperidin-2-one: Similar structure but with the methoxy group in the para position.
4-(3-Chlorophenyl)piperidin-2-one: Similar structure but with a chlorine substituent instead of a methoxy group.
4-(3-Methylphenyl)piperidin-2-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-(3-Methoxyphenyl)piperidin-2-one is unique due to the presence of the methoxy group in the meta position, which can influence its chemical reactivity and biological activity. This specific substitution pattern can result in different pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-15-11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-4,7,10H,5-6,8H2,1H3,(H,13,14) |
InChI Key |
ASPXCFHSGSUBOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[6-(Trifluoromethyl)pyridin-2-yl]-1,3,5-triazinane-2,4-dione](/img/structure/B12343355.png)



![8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12343382.png)


![9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12343400.png)


![N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12343421.png)
![diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate](/img/structure/B12343424.png)
